molecular formula C10H5ClN4O2 B1489886 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid CAS No. 1263180-54-6

4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid

Cat. No. B1489886
CAS RN: 1263180-54-6
M. Wt: 248.62 g/mol
InChI Key: WOZBIMTXLAYVPU-UHFFFAOYSA-N
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Description

“4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid” is a nitrogen-containing heterocyclic compound . It has a CAS Number of 1263180-54-6 and a molecular weight of 248.63 . It is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5ClN4O2/c11-7-9-13-8(10(16)17)14-15(9)6-4-2-1-3-5(6)12-7/h1-4H,(H,16,17) . The MDL number is MFCD14581107 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the retrieved papers, studies have reported on the reactions of [1,2,4]triazolo[4,3-a]quinoxaline derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.63 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation in Medicinal Chemistry

4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid and its analogues have been extensively researched in medicinal chemistry for their potential as selective antagonists in various receptor systems. For instance, analogues of this compound have shown significant promise as novel selective AMPA receptor antagonists (Catarzi et al., 2004). Similarly, derivatives of this compound have been identified as highly potent A1 and A3 adenosine receptor antagonists (Catarzi et al., 2005).

Potential in Antidepressant Applications

Research into 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, a related class, has revealed their potential as rapid-onset antidepressants. These compounds have demonstrated activity in behavioral models, suggesting therapeutic potential for mental health treatment (Sarges et al., 1990).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the this compound, were synthesized with structural requirements essential for anticancer activity. Some of these compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer treatment (Reddy et al., 2015).

Anticonvulsant Applications

Compounds derived from 4-Methyltetrazolo[1,5-a]quinoxaline, structurally similar to this compound, have been investigated for their anticonvulsant properties. Some of these compounds exhibited promising results, indicating potential use in treating convulsive disorders (Wagle et al., 2009).

Antibacterial and Antifungal Properties

The antibacterial and antifungal properties of various derivatives of quinoxaline, including this compound, have been studied, revealing their potential as antimicrobial agents. This indicates a broad spectrum of applications in fighting infectious diseases (Holla et al., 2005).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online .

Future Directions

While specific future directions for “4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid” were not found in the retrieved papers, research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives suggests potential for further development in drug discovery .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid are various pathogenic organisms. The compound has demonstrated significant antimicrobial and antiviral activities . It has shown strong in vitro activity against Staphylococcus aureus and Escherichia coli, and also against Candida albicans .

Mode of Action

This compound interacts with its targets by intercalating DNA . This interaction disrupts the normal functioning of the DNA, thereby inhibiting the growth and proliferation of the pathogenic organisms .

Biochemical Pathways

The compound affects the DNA replication pathway in the target organisms. By intercalating DNA, it disrupts the normal replication process, leading to errors in DNA synthesis and ultimately inhibiting the growth and proliferation of the organisms .

Result of Action

The result of the action of this compound is the inhibition of growth and proliferation of the target organisms. This is achieved through the disruption of DNA replication, leading to errors in DNA synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . Furthermore, the compound’s efficacy may be affected by the specific conditions within the target organisms, such as pH, presence of other substances, and the organisms’ metabolic state.

Biochemical Analysis

Biochemical Properties

4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to intercalate with DNA, thereby affecting the function of DNA polymerases and other DNA-binding proteins . This interaction can lead to the inhibition of DNA replication and transcription, which is crucial for its antiviral and anticancer activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cytotoxicity in various cell lines, including cancer cells . This compound can disrupt cell signaling pathways, leading to apoptosis or programmed cell death. Additionally, it can alter gene expression and cellular metabolism, further contributing to its cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the binding of transcription factors and other DNA-binding proteins . This binding can lead to the inhibition of gene expression and the activation of apoptotic pathways. Furthermore, this compound can inhibit specific enzymes, such as topoisomerases, which are essential for DNA replication and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard storage conditions . Its activity can degrade over extended periods, especially under conditions of high temperature and light exposure. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while still exerting its antiviral and anticancer properties . At higher doses, it can cause significant toxicity, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and transferases. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in certain tissues, such as the liver and kidneys, which can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its ability to inhibit DNA replication and transcription, leading to its antiviral and anticancer effects.

properties

IUPAC Name

4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2/c11-7-9-13-8(10(16)17)14-15(9)6-4-2-1-3-5(6)12-7/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZBIMTXLAYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC(=NN23)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176756
Record name [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263180-54-6
Record name [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263180-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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